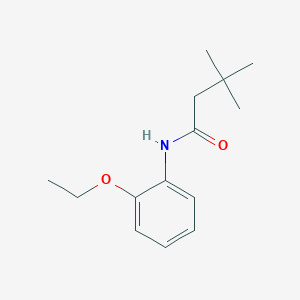
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, also known as etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It was first synthesized in 1975 and has since been extensively studied for its pharmacological properties.
Mécanisme D'action
Etofenamate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of various physiological processes such as inflammation, pain, and fever. By inhibiting COX enzymes, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Etofenamate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of interleukin-1 (IL-1), a cytokine that is involved in the inflammatory response. Etofenamate has also been shown to reduce the activity of neutrophils, which are white blood cells that play a role in the inflammatory response. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide has been found to have antiplatelet effects, which may be beneficial in the prevention of thrombotic events.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide is its broad spectrum of activity. It has been shown to be effective in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide has a relatively low incidence of adverse effects, making it a safe and well-tolerated drug.
However, there are also some limitations to the use of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide in lab experiments. One limitation is that it may interfere with the activity of other enzymes besides COX, which could lead to unintended effects. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide may have different effects depending on the dose and duration of treatment, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2-ethoxyphenyl)-3,3-dimethylbutanamide. One area of interest is the development of new formulations of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide that could improve its efficacy and safety. Another area of interest is the identification of new targets for N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, which could expand its therapeutic potential. Finally, there is a need for further research on the biochemical and physiological effects of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, which could help to elucidate its mechanism of action and identify new therapeutic applications.
Méthodes De Synthèse
Etofenamate is synthesized by reacting 2-ethoxyphenol with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Etofenamate has also been found to have antipyretic and antiplatelet effects. It has been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-5-17-12-9-7-6-8-11(12)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |
Clé InChI |
RMXMKPCRYDJLJO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CC(C)(C)C |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B297039.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297043.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297045.png)
amino]acetamide](/img/structure/B297047.png)
amino]acetamide](/img/structure/B297049.png)
amino]acetamide](/img/structure/B297050.png)
amino]acetamide](/img/structure/B297051.png)
amino]acetamide](/img/structure/B297052.png)